1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline
Description
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline (CAS: 573690-71-8) is a synthetic tetrapeptide with the sequence L-Pro-L-Ala-Gly-L-Pro, featuring a propenyloxycarbonyl [(Prop-2-en-1-yl)oxy]carbonyl] group at the N-terminal proline residue. Its molecular formula is C₁₉H₂₈N₄O₇, and it has a molecular weight of 424.448 g/mol . The propenyloxycarbonyl group acts as a protecting moiety, commonly employed in peptide synthesis to prevent undesired side reactions during chain elongation. The inclusion of glycine (Gly) in the sequence introduces conformational flexibility, while the terminal proline (Pro) may influence secondary structure formation, such as β-turns or helices.
Properties
CAS No. |
573690-71-8 |
|---|---|
Molecular Formula |
C19H28N4O7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H28N4O7/c1-3-10-30-19(29)23-9-4-6-13(23)17(26)21-12(2)16(25)20-11-15(24)22-8-5-7-14(22)18(27)28/h3,12-14H,1,4-11H2,2H3,(H,20,25)(H,21,26)(H,27,28)/t12-,13-,14-/m0/s1 |
InChI Key |
LQHFXIRGOYXVPO-IHRRRGAJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC=C |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves several steps, starting with the protection of amino groups using the prop-2-en-1-yloxycarbonyl group. The synthetic route typically includes the following steps:
Protection of Amino Groups: The amino groups of the proline and alanine residues are protected using the prop-2-en-1-yloxycarbonyl group.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic conditions to yield the final peptide.
Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides.
Chemical Reactions Analysis
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yloxycarbonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of complex peptides and as a building block for more intricate molecular structures.
Biology: It is utilized in studies related to protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the production of peptide-based materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its action may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
L-Prolyl-L-alanylglycine (Pro-Ala-Gly)
- Molecular Formula : C₁₀H₁₇N₃O₅
- Molecular Weight : 259.26 g/mol (CAS: 188983-70-2)
- Structural Features : A tripeptide lacking both the terminal proline and the propenyloxycarbonyl group. Its sequence (Pro-Ala-Gly) shares the Pro-Ala-Gly motif with the target compound but lacks the extended C-terminal proline and the N-terminal protecting group.
- Glycine’s flexibility remains a key feature, but the shorter chain limits its utility in applications requiring longer peptide backbones .
N-[(Benzyloxy)carbonyl]glycyl-L-proline
- Molecular Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 306.31 g/mol (CAS: P0H/PRD_000691)
- Structural Features : Incorporates a benzyloxycarbonyl (Z) group instead of the propenyloxycarbonyl group. The sequence (Z-Gly-Pro) is shorter but shares the use of a carbonyl-protected N-terminal residue.
- Functional Implications : The benzyloxycarbonyl group is a classical protecting group in peptide synthesis, offering stability under acidic conditions. However, its bulkier aromatic moiety may sterically hinder interactions compared to the allyl-based propenyl group in the target compound .
1-(2-Propyn-1-yl)-L-proline
- Molecular Formula: C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol (CAS: 199918-49-5)
- Structural Features : Features a propargyl (2-propynyl) group attached to the proline ring, replacing the propenyloxycarbonyl group.
- Functional Implications : The propargyl group is smaller and more reactive, enabling click chemistry applications. However, its lack of a carbonyl linker limits direct comparability to the target compound’s protecting group .
Methyl Ester Derivatives (e.g., L-Proline, 1-[1-[N-(N-L-alanyl-L-seryl)glycyl]-L-prolyl]-, methyl ester, monohydrobromide)
- Molecular Formula : C₁₉H₃₂BrN₅O₇
- Molecular Weight : 522.39 g/mol (CAS: 61339-93-3)
- Structural Features : Includes a methyl ester and hydrobromide salt, contrasting with the target compound’s free carboxylic acid terminus and neutral charge.
- Functional Implications : Esterification enhances membrane permeability but requires hydrolysis for activation. The hydrobromide salt improves solubility in polar solvents .
Structural and Functional Analysis
Protecting Group Comparison
| Group | Target Compound | N-[(Benzyloxy)carbonyl]glycyl-L-proline | 1-(2-Propyn-1-yl)-L-proline |
|---|---|---|---|
| Substituent | Propenyloxycarbonyl | Benzyloxycarbonyl (Z) | Propargyl |
| Reactivity | Moderate | High (acid-stable) | High (click chemistry) |
| Steric Bulk | Low | High | Low |
| Synthetic Utility | Allyl deprotection | Hydrogenolysis | Copper-catalyzed cycloaddition |
The propenyloxycarbonyl group offers a balance between steric accessibility and stability, distinguishing it from bulkier (Z) or smaller (propargyl) alternatives .
Sequence and Conformational Effects
- Glycine Flexibility : Both the target compound and Pro-Ala-Gly (CAS: 188983-70-2) utilize glycine to enhance backbone flexibility, which is critical for adopting diverse conformations in solution .
- Terminal Proline Impact : The C-terminal proline in the target compound may promote turn formation, whereas its absence in Pro-Ala-Gly limits structural complexity.
Biological Activity
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline is a complex compound that incorporates several amino acids and functional groups, which may impart diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in areas such as cancer treatment, neuroprotection, and metabolic regulation.
Chemical Structure and Properties
The compound's structure can be broken down into its constituent parts:
- Prop-2-en-1-yl group : An alkene that may contribute to reactivity.
- Amino acid residues : L-proline, L-alanine, glycine, and another proline, which are known for their roles in protein synthesis and various physiological functions.
The molecular formula is with a molecular weight of approximately 306.36 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs often exhibit anticancer properties. For instance, derivatives of proline have been studied for their ability to inhibit cancer cell proliferation. A study on proline derivatives showed significant activity against various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells .
2. Neuroprotective Effects
Compounds containing proline have been implicated in neuroprotection due to their ability to modulate neurotransmitter systems. Proline acts as a weak agonist at glycine receptors and NMDA receptors, which are critical in synaptic plasticity and neuroprotection . This suggests that the compound may have potential in treating neurodegenerative diseases.
3. Metabolic Regulation
Proline has been identified as an osmoprotectant and plays a role in cellular stress responses. It has been linked to improved tolerance against osmotic stress in plants and may similarly influence metabolic pathways in human cells . The incorporation of proline derivatives into metabolic pathways could enhance cellular resilience under stress conditions.
Case Studies
Several studies have explored the effects of proline-containing compounds on cellular models:
- Study on Proline Derivatives : A series of experiments demonstrated that proline derivatives could enhance the efficacy of chemotherapeutic agents by improving drug delivery and reducing side effects through targeted action on cancer cells .
- Neuroprotective Study : In vitro studies showed that proline-rich peptides could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism for neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
